(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride

Catalog No.
S6632146
CAS No.
1240567-09-2
M.F
C15H26ClN
M. Wt
255.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydr...

CAS Number

1240567-09-2

Product Name

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride

IUPAC Name

N-[(4-tert-butylphenyl)methyl]butan-2-amine;hydrochloride

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

InChI

InChI=1S/C15H25N.ClH/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5;/h7-10,12,16H,6,11H2,1-5H3;1H

InChI Key

VRQSOGOVVJBTGC-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride is a synthetic organic compound characterized by its amine functional group and a complex structure that includes a butan-2-yl moiety and a 4-tert-butylphenyl group. The presence of the hydrochloride salt form suggests enhanced solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology. This compound exhibits potential as a pharmacological agent due to its unique structural features, which may influence its biological interactions.

Involving (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride typically include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-Base Reactions: The hydrochloride form allows for protonation and deprotonation reactions, influencing its reactivity and solubility in various solvents.
  • Redox Reactions: Depending on the substituents on the aromatic ring, this compound may engage in oxidation-reduction processes relevant to its biological activity.

These reactions can be mediated by enzymes in biological systems, facilitating metabolic pathways that involve the compound

The biological activity of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride is of significant interest in pharmacology. Preliminary studies indicate that compounds with similar structures exhibit:

  • Antioxidant Properties: Compounds with amine functionalities have been shown to scavenge free radicals, potentially reducing oxidative stress .
  • Anticancer Activity: Some derivatives of amine compounds are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways .
  • Neurological Effects: Given its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, warranting further investigation into its potential as a therapeutic agent for neurological disorders.

The synthesis of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride can be achieved through several methods:

  • Alkylation Reactions: The primary amine can be synthesized by alkylating a suitable amine precursor with 4-tert-butylbenzyl chloride in the presence of a base.
    text
    R-NH2 + R'-X → R-NHR' + HX
  • Reduction Reactions: Starting from an appropriate ketone or aldehyde, reduction using lithium aluminum hydride or borane can yield the desired amine.
  • Salt Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to form the hydrochloride salt.

These methods highlight the versatility of synthetic pathways available for producing this compound .

The applications of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride are diverse:

  • Pharmaceutical Development: Its potential as an active pharmaceutical ingredient (API) for treating various conditions, particularly in oncology and neurology.
  • Chemical Research: Utilized as a reference compound in studies exploring structure-activity relationships (SAR) in drug discovery.
  • Biochemical Assays: Employed in assays assessing antioxidant activity or enzyme inhibition.

Interaction studies involving (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride focus on its binding affinity and efficacy towards biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors (e.g., serotonin or dopamine receptors) to elucidate its pharmacological profile.
  • Enzyme Inhibition Assays: Evaluating the ability of the compound to inhibit key enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic potential .
  • Molecular Docking Studies: Computational approaches to predict binding interactions at the molecular level can provide insights into the mechanism of action and guide further development.

Several compounds share structural similarities with (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
4-tert-butylanilineAniline derivative with tert-butyl groupKnown for neuroprotective effects
N,N-Diethyl-m-toluamideSimilar amine structureExhibits analgesic properties
1-(4-tert-butylphenyl)-2-methylpropan-1-oneKetone derivativePotential anti-inflammatory effects

Uniqueness

The uniqueness of (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride lies in its specific combination of a branched alkane chain and aromatic substituents, which may confer distinctive biological activities not observed in simpler analogs. Its ability to modulate multiple biological pathways makes it a candidate for further exploration in therapeutic contexts .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

255.1753775 g/mol

Monoisotopic Mass

255.1753775 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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